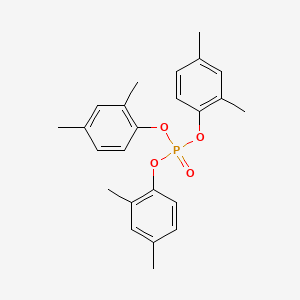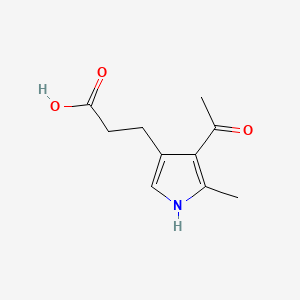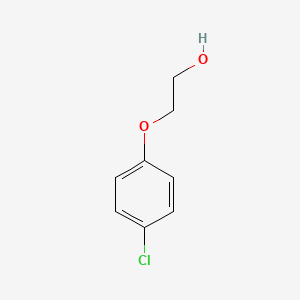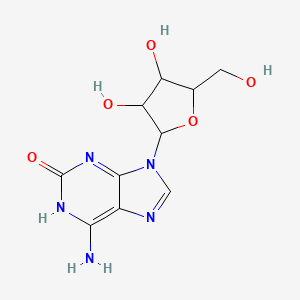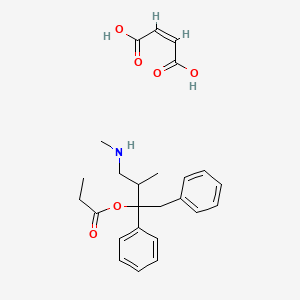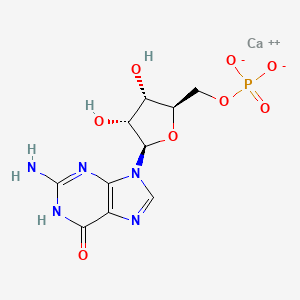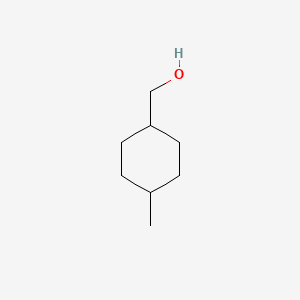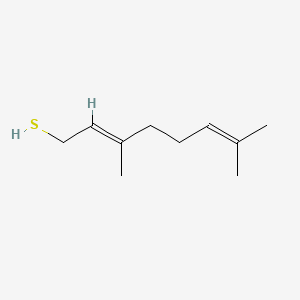
Thiogeraniol
概述
描述
Thiogeraniol, also known as 3,7-dimethyl-2,6-octadiene-1-thiol, is a thiol derivative of geraniol. It is characterized by the replacement of the hydroxy group in geraniol with a thiol group. This compound is a monoterpenoid and is known for its distinct sulfur-containing functional group .
准备方法
Thiogeraniol can be synthesized through various methods:
Using Linalool: This method involves the rearrangement and hydrolysis of linalool.
Using Geranyl Bromide: In this method, geranyl bromide undergoes nucleophilic substitution with different nucleophiles to produce this compound.
Using Geraniol: Another method involves using geraniol as the raw material, with carbon tetrachloride and triphenylphosphine as reagents.
化学反应分析
Thiogeraniol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Thiogeraniol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of thiogeraniol involves its interaction with various molecular targets and pathways. The thiol group in this compound can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
相似化合物的比较
Thiogeraniol is unique due to its sulfur-containing functional group. Similar compounds include:
Geraniol: The hydroxy analog of this compound, lacking the sulfur atom.
Linalool: Another monoterpenoid with a similar structure but different functional groups.
Citronellol: A related compound with a similar carbon skeleton but different functional groups.
This compound’s uniqueness lies in its thiol group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
39067-80-6 |
|---|---|
分子式 |
C10H18S |
分子量 |
170.32 g/mol |
IUPAC 名称 |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI 键 |
FACAUSJJVBMWLV-YFHOEESVSA-N |
SMILES |
CC(=CCCC(=CCS)C)C |
手性 SMILES |
CC(=CCC/C(=C\CS)/C)C |
规范 SMILES |
CC(=CCCC(=CCS)C)C |
沸点 |
58.00 °C. @ 0.35 mm Hg |
密度 |
0.903-0.921 |
物理描述 |
yellow to orange liquid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Thiogeraniol based on current research?
A1: Current research primarily focuses on utilizing this compound as a raw material in the fragrance and flavor industries. For instance, it serves as a precursor for synthesizing this compound esters, which are valuable fragrance compounds [].
Q2: Can you describe a method for synthesizing this compound?
A2: One documented method involves using Linalool as the starting material and p-Toluenesulfonic acid as a catalyst []. This process boasts a high yield, reaching up to 92% [].
Q3: Has this compound been found in natural sources, and if so, what is its significance?
A3: Yes, this compound has been identified as a constituent of the essential oil extracted from green microalgae []. This finding is particularly interesting because these microalgae demonstrated potential for carbon dioxide capture, indicating a possible sustainable source for this compound production [].
Q4: Beyond its use as a fragrance precursor, has this compound exhibited any other biological activities?
A4: While research on this compound's biological activities is limited, one study identified it as a component of callus extracts derived from Kaffir lime (Citrus hystrix DC.) []. This suggests potential applications in plant tissue culture and the production of valuable secondary metabolites from plant sources [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
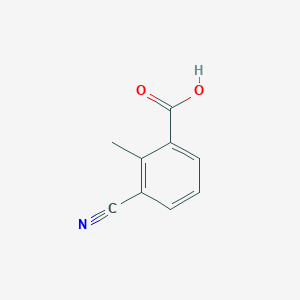
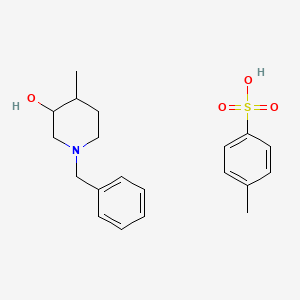
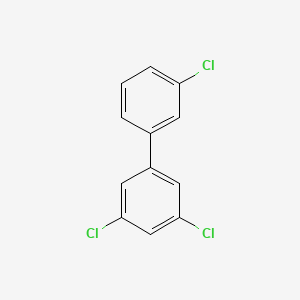
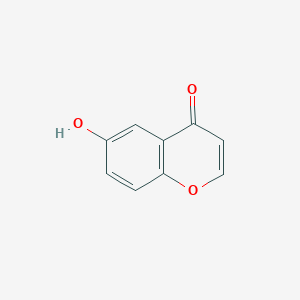
![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)
